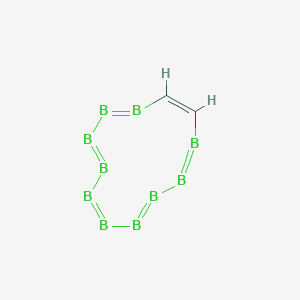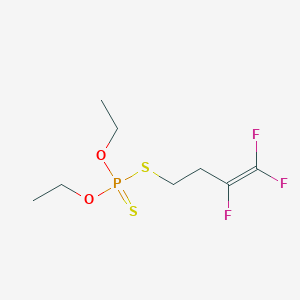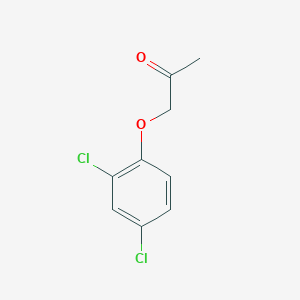
(2,4-Dichlorophenoxy)-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorophenoxy)-2-propanone, also known as 2,4-DP, is a chemical compound that belongs to the family of phenoxy herbicides. It is widely used in agriculture and forestry as a selective herbicide due to its ability to control broadleaf weeds. 2,4-DP is also used in scientific research as a tool to study the mechanism of action of herbicides and to develop new herbicides with improved efficacy and safety.
Wirkmechanismus
(2,4-Dichlorophenoxy)-2-propanone acts as a synthetic auxin, which is a plant hormone that regulates plant growth and development. By mimicking the natural auxin, (2,4-Dichlorophenoxy)-2-propanone disrupts the normal growth and development of plants, causing them to grow abnormally and eventually die. The mode of action of (2,4-Dichlorophenoxy)-2-propanone involves the inhibition of cell division and elongation in the meristematic tissues of plants.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2,4-Dichlorophenoxy)-2-propanone on plants include the inhibition of photosynthesis, the disruption of membrane integrity, the alteration of protein synthesis, and the induction of oxidative stress. These effects lead to the accumulation of reactive oxygen species, the depletion of energy reserves, and the disruption of ion homeostasis, ultimately resulting in plant death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2,4-Dichlorophenoxy)-2-propanone in lab experiments is its high selectivity towards broadleaf weeds, which allows researchers to study the effects of phenoxy herbicides on specific plant species. Another advantage is its low toxicity towards animals and humans, which makes it a safer alternative to other herbicides. However, one of the limitations of using (2,4-Dichlorophenoxy)-2-propanone is its potential to contaminate the environment and cause ecological damage if not used properly.
Zukünftige Richtungen
In the future, researchers aim to develop new herbicides that are more effective and selective than (2,4-Dichlorophenoxy)-2-propanone, while also being environmentally friendly and safe for human and animal health. They also aim to study the molecular mechanisms underlying the mode of action of phenoxy herbicides, with the goal of identifying new targets for herbicide development. Furthermore, researchers aim to investigate the potential of (2,4-Dichlorophenoxy)-2-propanone as a tool for plant biotechnology, such as the induction of somatic embryogenesis and the production of transgenic plants.
Synthesemethoden
(2,4-Dichlorophenoxy)-2-propanone can be synthesized by reacting 2,4-dichlorophenol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces (2,4-Dichlorophenoxy)-2-propanone as a yellow crystalline solid with a melting point of 66-67 °C.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichlorophenoxy)-2-propanone is widely used in scientific research to study the mechanism of action of phenoxy herbicides. It is also used as a tool to develop new herbicides with improved efficacy and safety. In addition, (2,4-Dichlorophenoxy)-2-propanone is used in bioassays to test the sensitivity of plants to phenoxy herbicides and to evaluate the potential of new herbicides to control weeds.
Eigenschaften
CAS-Nummer |
17199-30-3 |
|---|---|
Produktname |
(2,4-Dichlorophenoxy)-2-propanone |
Molekularformel |
C9H8Cl2O2 |
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenoxy)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
MQYQBKDURLWQTF-UHFFFAOYSA-N |
SMILES |
CC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Andere CAS-Nummern |
17199-30-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



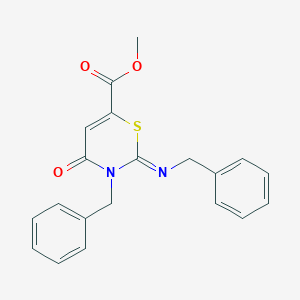
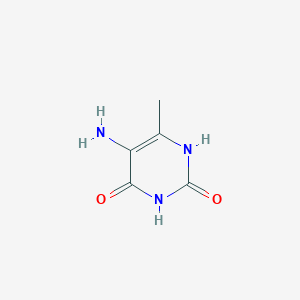
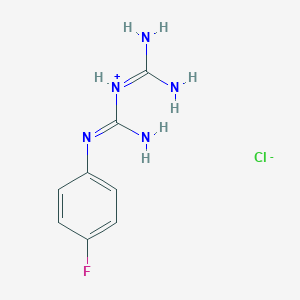
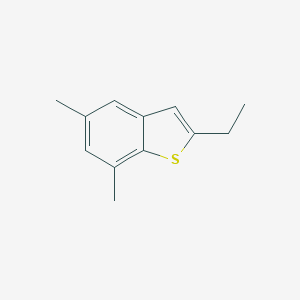
![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)
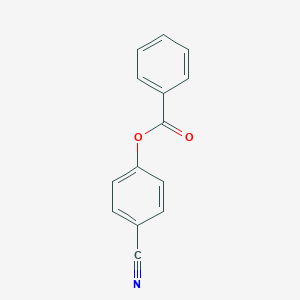
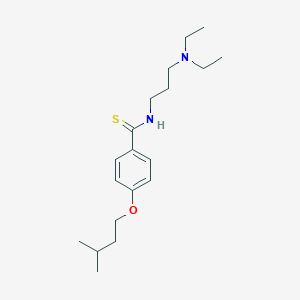
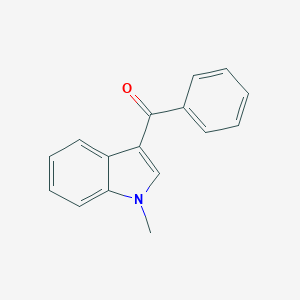
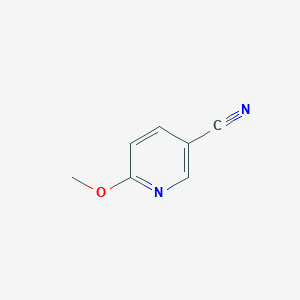
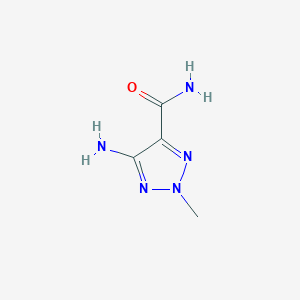
![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)
